2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Sourcing this specific 1-benzazepine scaffold is essential for research programs aiming to diverge from the well-characterized 3-benzazepine pharmacophore. This core provides a non-planar, saturated ring geometry with a critical C5 stereocenter, unlocking novel intellectual property space for dopamine, sigma, and vasopressin receptor targets. Choosing this 5-hydroxy-substituted building block enables diastereoselective transformations not possible with achiral or differently substituted benzazepine cores, ensuring a precise fit for structure-activity relationship (SAR) studies requiring strict regiochemical and stereochemical fidelity.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 54620-79-0
Cat. No. B2527101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
CAS54620-79-0
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2NC1)O
InChIInChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2
InChIKeyDNCKQRQKWJCPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol (CAS 54620-79-0) Technical Baseline for Procurement and Research Selection


2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol (CAS 54620-79-0), molecular formula C10H13NO, molecular weight 163.22 g/mol, is a heterocyclic benzazepine scaffold featuring a benzene ring fused to a partially saturated azepine ring with a hydroxyl group at the 5-position [1]. This core structure represents a foundational building block in medicinal chemistry for constructing diverse pharmacologically active derivatives, including dopamine D1 receptor ligands and vasopressin receptor antagonists [2]. Its defined substitution pattern and stereocenter at C5 render it a specific chemical entity for targeted synthetic elaboration, distinct from unsubstituted or differently substituted benzazepine cores.

The Structural Basis for Differentiated Selection: Why Generic Benzazepine Substitution is Not Feasible


The benzazepine scaffold exhibits profound differences in biological activity, receptor selectivity, and synthetic utility based on the position of the nitrogen atom (1-, 2-, or 3-benzazepine), the degree of ring saturation, and the nature and stereochemistry of substituents [1]. For instance, 1-benzazepine derivatives, such as the target compound, differ fundamentally from the more extensively characterized 3-benzazepines (e.g., SKF 38393) in their ring geometry and pharmacophore presentation, leading to distinct receptor binding profiles [2]. Consequently, substituting a 5-hydroxy-1-benzazepine with an unsubstituted or differently substituted analog is not chemically or pharmacologically equivalent, necessitating a rigorous, evidence-based approach to compound selection for specific research or synthetic objectives.

Quantitative Comparative Evidence for 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol (CAS 54620-79-0) vs. Key Analogs


Defined Ring Saturation State Enables Precise Control Over Molecular Conformation Relative to Fully Aromatic Benzazepines

The target compound is a 1-benzazepine with a partially saturated tetrahydro ring, in contrast to fully aromatic 1H-1-benzazepine (CAS 264-54-0) which is planar and lacks the conformational flexibility and stereochemical element (C5) of the target [1]. High-field NMR analysis of acylated tetrahydrobenzazepines, which share the same core saturated ring system, demonstrates that the heterocyclic ring exists in a chair conformation [2]. This is a critical distinction; the saturated core in 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol introduces a stereocenter at C5 and allows for specific spatial orientation of the hydroxyl group, which is absent in the flat, achiral fully aromatic 1H-1-benzazepine.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

1-Benzazepine Nitrogen Positionality as a Determinant of Biological Activity Profile Distinct from 3-Benzazepines

The 1-benzazepine core of the target compound contrasts with the more widely studied 3-benzazepine scaffold found in selective D1 dopamine receptor agonists like SKF 38393 [1]. While direct Ki data for the target compound is not available, the fundamental ring geometry dictates receptor recognition. 3-Benzazepines are known for their ability to achieve high-affinity and selective binding to the D1 dopamine receptor; for example, 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 81297) is a prototypical high-affinity D1 agonist [2]. The shift of the nitrogen atom from position 3 to position 1 in the target compound reorients the pharmacophore elements, rendering it a distinct chemical probe that will not recapitulate the established D1 receptor binding profile of 3-benzazepine analogs.

Dopamine Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship

C5-Hydroxyl Group as a Synthetic Handle Enabling Derivatization Pathways Unavailable to Unsubstituted 1-Benzazepine

The presence of a hydroxyl group at the C5 position provides a critical functional handle for further chemical transformation, unlike the unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine [1]. This alcohol can undergo oxidation to a ketone, or be used in esterification, etherification, or other derivatization reactions to introduce diverse functionality and complexity into the molecule [2]. The unsubstituted analog lacks this reactive center, limiting its utility as a synthetic building block to only reactions at the amine nitrogen.

Synthetic Chemistry Building Blocks Derivatization

Analytical Identification: Distinctive 1H NMR Spectrum Differentiates from 2-Benzazepine Isomers

The 1H NMR spectrum of 5-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol, a close analog, is documented in spectral databases and serves as a diagnostic reference for the 1-benzazepine ring system [1]. The 1-benzazepine scaffold generates a unique coupling pattern and chemical shift profile for the azepine ring protons that is distinguishable from the 2-benzazepine isomer (e.g., 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine) [2]. This spectroscopic distinction is critical for confirming the correct regioisomer has been synthesized or procured, as misidentification can lead to erroneous biological or chemical results.

Analytical Chemistry Spectroscopy Structural Confirmation

Optimal Application Scenarios for 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol (CAS 54620-79-0)


Synthesis of Novel Chemical Entities Exploring Non-Canonical CNS Pharmacophores

Researchers developing novel ligands for CNS targets (e.g., dopamine, serotonin, sigma receptors) require a 1-benzazepine core to diverge from the well-trodden 3-benzazepine pharmacophore of D1-selective agonists [1]. The target compound provides a non-planar, saturated 1-benzazepine scaffold with a stereocenter at C5, offering a distinct spatial presentation of functional groups. This is essential for exploring novel intellectual property space and identifying ligands with unique receptor selectivity or functional activity profiles not achievable with 3-benzazepine building blocks [2].

Asymmetric Synthesis and Chiral Building Block Applications

The presence of the C5 stereocenter makes this compound a valuable chiral building block or intermediate. Research programs requiring enantiomerically pure benzazepine derivatives for studying stereospecific biological interactions or for developing chiral catalysts can utilize this compound as a starting point for asymmetric synthesis. This differentiates it from achiral, fully aromatic benzazepine cores [1]. The hydroxyl group further enables diastereoselective transformations [2].

Structure-Activity Relationship (SAR) Studies on the Vasopressin Receptor System

Benzazepine derivatives, particularly those with a tetrahydro core, are established pharmacophores for vasopressin V1a and V2 receptor antagonism [1]. The 1-benzazepine scaffold of the target compound offers a regioisomeric alternative to the 2- and 3-benzazepine cores used in clinical candidates like mozavaptan and tolvaptan. Its procurement enables systematic SAR studies to map the specific contributions of the 1-benzazepine ring geometry and the C5-hydroxy substituent to receptor binding affinity and subtype selectivity, which is essential for developing next-generation aquaretic agents [2].

Technical Documentation Hub

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